REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[OH:11])[C:5]([OH:7])=[O:6].C([O-])([O-])=O.[K+].[K+].I[CH2:19][CH2:20][CH3:21]>C(#N)C>[F:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH2:19][CH2:20][CH3:21])[C:5]([OH:7])=[O:6] |f:1.2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
5.31 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
to stir at 60° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to AT
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with EtOAc
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
ADDITION
|
Details
|
5 ml of a concentrated NaOH solution are added
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase is dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1OCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |